molecular formula C20H22N2O5S B10989468 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1,3-thiazol-2-yl)hex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1,3-thiazol-2-yl)hex-4-enamide

Cat. No.: B10989468
M. Wt: 402.5 g/mol
InChI Key: JGPADURPJLEMAK-NYYWCZLTSA-N
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Description

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1,3-thiazol-2-yl)hex-4-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, a thiazole ring, and an enamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran and 1,3-thiazole.

    Formation of the Enamide: The key step involves the formation of the enamide linkage. This can be achieved through a condensation reaction between the benzofuran derivative and a suitable thiazole derivative under acidic or basic conditions.

    Reaction Conditions: Typical conditions might include the use of a dehydrating agent like phosphorus oxychloride (POCl3) or a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reaction while maintaining high yields and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the benzofuran ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to alcohols or alkanes.

    Substitution: Introduction of halogen atoms or other substituents on the thiazole ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its ability to inhibit specific enzymes due to its structural features.

    Antimicrobial Activity: Potential antimicrobial properties due to the presence of the thiazole ring.

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The benzofuran core and thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: Lacks the thiazole ring, making it less versatile in biological applications.

    (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1,3-thiazol-2-yl)hex-4-enamine: Similar structure but with an amine group instead of an amide, affecting its reactivity and biological activity.

Uniqueness

The presence of both the benzofuran core and the thiazole ring in (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1,3-thiazol-2-yl)hex-4-enamide provides a unique combination of chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(1,3-thiazol-2-yl)hex-4-enamide

InChI

InChI=1S/C20H22N2O5S/c1-11(5-7-15(23)22-20-21-8-9-28-20)4-6-13-17(24)16-14(10-27-19(16)25)12(2)18(13)26-3/h4,8-9,24H,5-7,10H2,1-3H3,(H,21,22,23)/b11-4+

InChI Key

JGPADURPJLEMAK-NYYWCZLTSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC=CS3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC=CS3)O

Origin of Product

United States

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